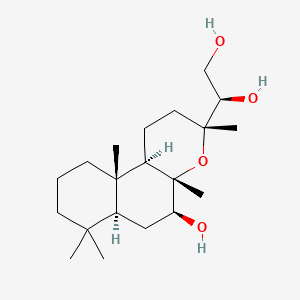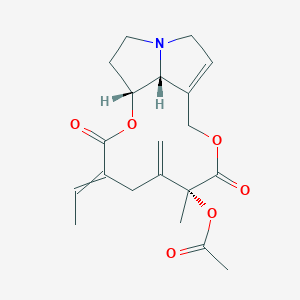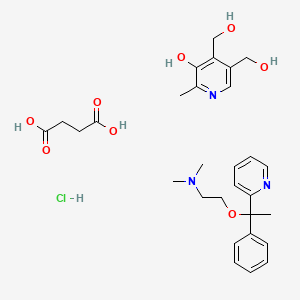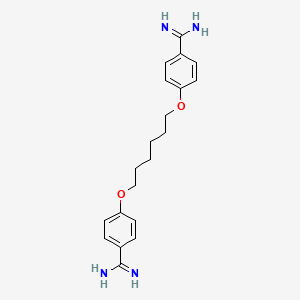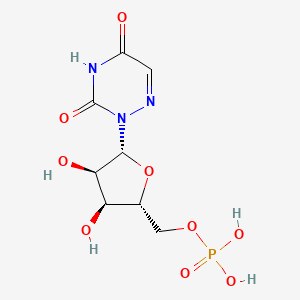
Methiothepin
Overview
Description
Methiothepin, also known as metitepine, is a psychotropic agent belonging to the tricyclic group. It acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors. Despite its potential, this compound was never marketed . It has been studied for its antipsychotic properties and its ability to inhibit serotonin receptors .
Mechanism of Action
Target of Action
Methiothepin, also known as Metitepine, is a psychotropic agent . It primarily targets serotonin, dopamine, and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, sleep, and vasoconstriction .
Mode of Action
This compound acts as a non-selective antagonist of its primary targets . This means it binds to these receptors and blocks their activation by respective neurotransmitters. By doing so, it inhibits the normal function of these receptors, leading to changes in the physiological processes they regulate .
Biochemical Pathways
For instance, it can affect the serotonin pathway, leading to changes in mood and behavior . Similarly, by blocking dopamine receptors, it can influence reward and motivation pathways .
Result of Action
This compound has been found to have antipsychotic properties . It has been shown to inhibit the viability and proliferation of certain cancer cells, such as ovarian cancer cells and melanoma cells . It also enhances the cytotoxicity of certain chemotherapy drugs, leading to increased cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs can affect its action through drug-drug interactions Additionally, individual factors such as age, sex, genetic makeup, and health status can also influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Methiothepin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to block central serotonin receptors, specifically the 5-hydroxytryptamine receptors . This blockade affects the signaling pathways mediated by serotonin, leading to alterations in neurotransmitter release and receptor activity. This compound also interacts with dopamine and adrenergic receptors, contributing to its broad-spectrum antagonistic effects .
Cellular Effects
This compound has been shown to influence various cellular processes. In human ovarian cancer cells, this compound suppresses cell growth by inducing mitochondrial dysfunction and metabolic disruption . This includes depolarization of the mitochondrial membrane, increased mitochondrial calcium levels, decreased ATP production, and inhibition of oxidative phosphorylation . Additionally, this compound interferes with vascular development, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through receptor antagonism. It binds to serotonin, dopamine, and adrenergic receptors, preventing the activation of these receptors by their natural ligands . This binding leads to inhibition of downstream signaling pathways, resulting in reduced neurotransmitter release and altered cellular responses. This compound’s ability to block multiple receptor types contributes to its complex pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can cause a decrease in membrane potential of high-threshold premotor interneurons in snails, with the potential returning to previous levels after subsequent application of serotonin . This indicates that this compound’s effects can be reversible and dependent on the presence of other neurotransmitters. Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively block serotonin receptors without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including alterations in behavior and physiological responses . These dosage-dependent effects highlight the importance of careful dose management in experimental and potential therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the central nervous system, where it exerts its pharmacological effects . The distribution of this compound can also be influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize to specific compartments within cells, such as the mitochondria and plasma membrane . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall pharmacological effects .
Preparation Methods
The synthesis of methiothepin involves several steps:
Reduction: The reduction of 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid to [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol.
Halogenation: Halogenation with thionyl chloride to produce 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene.
Functional Group Interconversion: Conversion to 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetonitrile using cyanide.
Hydrolysis: Alkali hydrolysis to 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetic acid.
Cyclization: Cyclization using polyphosphoric acid to form 3-methylsulfanyl-6H-benzobenzothiepin-5-one.
Reduction: Reduction with sodium borohydride to obtain 3-methylsulfanyl-5,6-dihydrobenzobenzothiepin-5-ol.
Halogenation: A second round of halogenation with thionyl chloride to produce 5-chloro-3-methylsulfanyl-5,6-dihydrobenzobenzothiepine.
Alkylation: Alkylation with 1-methylpiperazine completes the synthesis of this compound.
Chemical Reactions Analysis
Methiothepin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and alkylation are common substitution reactions involving this compound.
Common Reagents: Thionyl chloride, sodium borohydride, and cyanide are frequently used in these reactions.
Major Products: The major products include various intermediates like 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene and 3-methylsulfanyl-5,6-dihydrobenzobenzothiepin-5-ol.
Scientific Research Applications
Methiothepin has been extensively studied for its applications in various fields:
Chemistry: Used as a research tool to study receptor binding and antagonism.
Biology: Investigated for its effects on serotonin and dopamine receptors in various biological systems.
Medicine: Explored for its potential in enhancing chemotherapy efficacy against resistant melanoma cells by inhibiting drug efflux activity.
Industry: Potential applications in developing new psychotropic drugs and studying receptor mechanisms.
Comparison with Similar Compounds
Methiothepin is unique due to its non-selective antagonism of multiple neurotransmitter receptors. Similar compounds include:
Clorotepine: Another tricyclic psychotropic agent with similar receptor antagonism.
Perathiepin: Shares structural similarities and receptor binding properties with this compound.
Metergoline: A serotonin receptor antagonist with comparable pharmacological effects.
Clozapine: An antipsychotic with a broader receptor profile but similar serotonin receptor antagonism.
Properties
IUPAC Name |
1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJFTICUTYVZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044000 | |
| Record name | Metitepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20229-30-5 | |
| Record name | Methiothepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metitepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metitepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METITEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)


